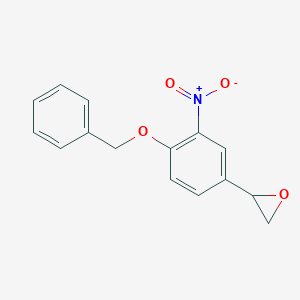

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-nitro-4-phenylmethoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGUBMMGIJLRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449787 | |

| Record name | 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51582-41-3 | |

| Record name | 2-[3-Nitro-4-(phenylmethoxy)phenyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51582-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[3-nitro-4-(phenylmethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably the long-acting β2-adrenergic agonist, Arformoterol.[1] We will delve into its structural characteristics, spectroscopic signature, and the pivotal role of its strained oxirane ring in synthetic applications. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile molecule.

Introduction and Core Chemical Properties

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a substituted aromatic epoxide. Its molecular architecture is distinguished by three key features: an oxirane (epoxide) ring, a phenyl group, and a benzyloxy substituent. The presence of a nitro group ortho to the oxirane and para to the benzyloxy group significantly influences the molecule's electronic properties and reactivity. The high ring strain of the three-membered epoxide ring makes it a potent electrophile, susceptible to ring-opening reactions by various nucleophiles.[2][3] This inherent reactivity is the cornerstone of its utility as a building block in complex organic synthesis.[3]

It serves as a key precursor in the stereospecific synthesis of Arformoterol, the (R,R)-enantiomer of Formoterol, which is used in the management of chronic obstructive pulmonary disease (COPD).[1] The precise stereochemistry of the oxirane is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API).

Below is a summary of the compound's core physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃NO₄ | [4][5] |

| Molecular Weight | 271.27 g/mol | [4][5][6] |

| CAS Number | 51582-41-3 (racemate) | [4][6] |

| 188730-94-1 ((R)-enantiomer) | [5] | |

| Appearance | Yellow to Pale Orange Solid | [6] |

| Melting Point | 71-73 °C | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [4][6] |

| SMILES | C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[O-] | [4] |

| Topological Polar Surface Area | 64.9 Ų | [4] |

| logP (calculated) | 3.2451 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 5 | [4] |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane originates from its corresponding aldehyde, 4-(benzyloxy)-3-nitrobenzaldehyde. The key transformation is the conversion of the aldehyde carbonyl group into an epoxide, a reaction for which the Johnson-Corey-Chaykovsky reaction is exceptionally well-suited.[8][9]

The Johnson-Corey-Chaykovsky Reaction

This reaction utilizes a sulfur ylide, typically dimethyloxosulfonium methylide (Corey's ylide), to deliver a methylene group to the carbonyl.[10][11] The mechanism is distinct from the related Wittig reaction. It involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the oxygen anion attacks the carbon bearing the sulfonium leaving group, leading to the formation of the three-membered oxirane ring and dimethyl sulfoxide (DMSO) as a byproduct.[8]

The preference for epoxidation over olefination (as seen in the Wittig reaction) is due to the nature of the sulfur leaving group, which, unlike the phosphonium ylide counterpart, does not favor the formation of a strong double bond with oxygen.[8]

Caption: Synthetic route to the target oxirane.

Experimental Protocol: Synthesis via Corey-Chaykovsky Epoxidation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

4-(Benzyloxy)-3-nitrobenzaldehyde

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

-

Add anhydrous DMSO and stir to form a suspension.

-

Add trimethylsulfoxonium iodide (1.1 eq.) portion-wise to the suspension at room temperature. The temperature may rise slightly.

-

Stir the resulting milky-white mixture at room temperature for 45-60 minutes until the evolution of hydrogen gas ceases, indicating complete formation of the ylide.

-

Epoxidation: Dissolve 4-(benzyloxy)-3-nitrobenzaldehyde (1.0 eq.) in a mixture of anhydrous THF and DMSO.

-

Cool the ylide solution to 0-5°C using an ice bath.

-

Add the aldehyde solution dropwise to the cold ylide suspension over 30 minutes, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cautiously pour the reaction mixture into a beaker of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated aq. NH₄Cl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product, typically a yellow solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Structural Analysis and Spectroscopic Data

Molecular Geometry

Predicted Spectroscopic Signature

No specific experimental spectra are provided in the search results. The following are predictions based on the chemical structure and data from analogous compounds.

-

¹H NMR (proton nuclear magnetic resonance): The spectrum would be complex but interpretable.

-

Aromatic Protons (Ar-H): Signals would appear in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group would be the most deshielded. The protons on the benzyl ring would typically appear as a multiplet around δ 7.3-7.5 ppm.

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet would be expected around δ 5.2 ppm.

-

Oxirane Protons: The three protons on the epoxide ring would appear in the upfield region, typically between δ 2.8-4.0 ppm, as a complex set of multiplets due to geminal and vicinal coupling.

-

-

¹³C NMR (carbon-13 nuclear magnetic resonance):

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the nitro group would be significantly shifted.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70-75 ppm.

-

Oxirane Carbons: Two distinct signals for the CH and CH₂ groups of the epoxide ring would be expected in the range of δ 45-60 ppm.

-

-

FT-IR (Fourier-transform infrared) Spectroscopy:

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-O-C Stretch (Ether & Epoxide): Strong bands in the fingerprint region, typically around 1250 cm⁻¹ (aryl ether) and near 850-950 cm⁻¹ (epoxide ring).

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Chemical Reactivity and Applications in Drug Development

The synthetic value of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane is almost entirely derived from the reactivity of its epoxide ring. The high degree of ring strain makes it an excellent electrophile for nucleophilic attack, leading to a ring-opening reaction. This reaction is the cornerstone of its application in building more complex molecular scaffolds.[3]

Nucleophilic Ring-Opening

The epoxide ring can be opened by a wide variety of nucleophiles, including amines, alcohols, and thiols. In the context of pharmaceutical synthesis, the reaction with amines is particularly important.

Caption: General mechanism of epoxide ring-opening.

Under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide. This regioselectivity is crucial for controlling the outcome of the synthesis.

Application in the Synthesis of Arformoterol

A prime example of this compound's utility is in the synthesis of Arformoterol, the (R,R)-enantiomer of Formoterol.[1] In this synthesis, the optically pure (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is reacted with an optically pure chiral amine.[1][13] The nucleophilic amine attacks the terminal carbon of the epoxide ring, leading to a specific amino alcohol diastereomer.[13]

This key coupling step is followed by subsequent transformations, including reduction of the nitro group to an amine, formylation, and debenzylation, to yield the final API.[13] The use of the chiral oxirane ensures the correct stereochemistry at one of the two chiral centers in the final drug molecule, which is essential for its potent and selective bronchodilator activity.[1]

Safety and Handling

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[14]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Epoxides as a class should be treated with caution due to their high reactivity. Low molecular weight epoxides can be acutely toxic and may pose thermal hazards.[15]

Conclusion

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a high-value chemical intermediate with a well-defined set of chemical properties dominated by the reactivity of its epoxide functional group. Its efficient synthesis from 4-(benzyloxy)-3-nitrobenzaldehyde via the Corey-Chaykovsky reaction and its predictable reactivity in nucleophilic ring-opening reactions make it an indispensable tool for medicinal chemists. Its critical role in the stereospecific synthesis of Arformoterol highlights its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

-

PubChem. (n.d.). trans-2-(4-Nitrophenyl)-3-phenyloxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

-

Tan, Y. X., et al. (2020). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1605–1608. Available at: [Link]

-

Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]

-

Organic Syntheses. (2006). Working with Hazardous Chemicals. Organic Syntheses, 83, 162-169. Retrieved from [Link]

- Google Patents. (n.d.). EP2348013A1 - Process for preparation of intermediates of arformoterol.

-

Mohan, K. C., et al. (1994). 2-(3-Benzyloxy-4-nitrophenyl)oxirane, an intermediate in the synthesis of formoterol. Acta Crystallographica Section C: Crystal Structure Communications, 50(8), 1294-1295. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Retrieved from [Link]

-

Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.

-

SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

-

ResearchGate. (2020). Oxiranes and Oxirenes: Fused-Ring Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

YouTube. (2022). Corey-Chaykovsky Epoxide Formation Mechanism | Organic Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Formoterol-impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane. Retrieved from [Link]

-

Wiley Online Library. (2015). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Epoxides and Azridines. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol. Retrieved from [Link]

- Google Patents. (n.d.). WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.

-

International Union of Crystallography. (2022). 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. Retrieved from [Link]

-

ChemBK. (2024). 4-Benzyloxy-3-Nitro-Styrenoxide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). Ether, benzyl p-nitrophenyl. Retrieved from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Epoxide - Wikipedia [en.wikipedia.org]

- 3. 2-[3-(Benzyloxy)phenyl]oxirane | 19957-64-3 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 188730-94-1|(R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chembk.com [chembk.com]

- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]

- 14. Ultimate Guide to Resin Handling Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. Epoxides and Azridines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Building Block

(R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane, bearing the CAS number 188730-94-1, is a specialized chiral epoxide of significant interest in the pharmaceutical industry.[1] Its molecular structure, featuring a benzyloxy-protected phenol, a nitro group activating the aromatic ring, and a stereochemically defined oxirane ring, makes it a valuable intermediate in the asymmetric synthesis of complex drug molecules.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical role in the production of vital therapeutics.

The strategic placement of the nitro group and the inherent reactivity of the strained epoxide ring are pivotal to its synthetic utility.[2] The nitroaryl moiety serves as a versatile precursor to an amino group, a common pharmacophore in many active pharmaceutical ingredients (APIs). Furthermore, the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule. The (R)-configuration of the epoxide is crucial for the stereoselective synthesis of drugs where specific enantiomers exhibit the desired therapeutic effects while others may be inactive or even detrimental.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is essential for its handling, storage, and use in synthesis.

| Property | Value | Source |

| CAS Number | 188730-94-1 | [1] |

| Molecular Formula | C₁₅H₁₃NO₄ | [1] |

| Molecular Weight | 271.27 g/mol | [1] |

| Appearance | Off-white solid (predicted) | |

| Storage | Sealed in a dry environment at 2-8°C |

The Synthetic Pathway: From Precursor to Chiral Epoxide

The most common and effective route to (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane involves the intramolecular cyclization of its precursor, (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol. This process is a classic example of a Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the bromide, forming the strained three-membered oxirane ring.

Detailed Synthesis Protocol

The following protocol is adapted from established patent literature and provides a reliable method for the synthesis of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Materials:

-

(R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Methanol (MeOH)

-

Water

Procedure:

-

A solution of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol (e.g., 90 g, 0.25 mol) in a mixture of toluene (320 mL) and methanol (50 mL) is prepared.

-

This solution is added to a stirred suspension of potassium carbonate (e.g., 46 g, 0.33 mol) in a mixture of toluene (130 mL) and methanol (130 mL).

-

The reaction mixture is stirred at 40°C for approximately 20 hours.

-

Upon completion of the reaction, the mixture is washed with water (400 mL).

-

The organic phase is separated and concentrated under reduced pressure to a smaller volume (e.g., 100 mL).

-

The concentrated solution is stirred at 25°C for 30 minutes and then cooled to 0-5°C for an additional 30 minutes to induce crystallization.

-

The solid product is collected by filtration and dried at 40°C.

This procedure typically yields (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane as an off-white solid with high chemical purity and enantiomeric excess.

Caption: Synthesis of the target oxirane via intramolecular cyclization.

Application in Drug Development: The Synthesis of Arformoterol

The primary and most well-documented application of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is as a key chiral intermediate in the synthesis of Arformoterol. Arformoterol is the (R,R)-enantiomer of formoterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The stereochemistry of arformoterol is critical to its therapeutic efficacy, with the (R,R)-enantiomer being significantly more potent than the (S,S)-enantiomer.

The synthesis of arformoterol leverages the electrophilic nature of the oxirane ring in (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane. The key step involves the regioselective ring-opening of the epoxide by a chiral amine, N-((R)-1-phenylethyl)-2-(4-methoxyphenyl)-1-methylethylamine. This reaction sets one of the two stereocenters of the final arformoterol molecule. Subsequent deprotection and reduction steps lead to the final API.

Caption: Role of the oxirane in the synthesis of Arformoterol.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm. The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group. The protons of the benzyl group will also appear in this region.

-

Benzyloxy CH₂: A singlet around 5.2 ppm.

-

Oxirane Protons: The protons on the epoxide ring are expected to appear as multiplets in the range of 2.8-4.0 ppm. The diastereotopic nature of these protons will likely lead to complex splitting patterns.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon bearing the nitro group and the carbons of the benzyloxy group will have distinct chemical shifts.

-

Benzyloxy CH₂ Carbon: A signal around 70 ppm.

-

Oxirane Carbons: Signals for the two carbons of the epoxide ring are expected in the range of 45-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[3]

-

C-O-C Stretching (Epoxide): Characteristic bands for the oxirane ring are expected around 1250 cm⁻¹ (asymmetric stretch) and in the 950-810 cm⁻¹ region (symmetric stretch).[4]

-

C-O-C Stretching (Ether): A stretching vibration for the benzyloxy ether linkage is expected around 1240-1040 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane (CAS 188730-94-1) is not publicly available. Therefore, handling procedures should be based on the known hazards of analogous chemical classes: chiral epoxides and nitroaromatic compounds. All handling should be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Potential Hazards:

-

Skin and Eye Irritation: Epoxides are often irritating to the skin and eyes. Direct contact should be avoided.

-

Sensitization: Some epoxides are known to be skin sensitizers, and repeated exposure may lead to allergic reactions.

-

Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin.

-

Reactivity: The strained epoxide ring is susceptible to ring-opening by a variety of nucleophiles. The compound should be stored away from strong acids, bases, and nucleophiles.

Recommended Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate footwear. In cases of potential splashing, additional protective clothing may be necessary.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal should be in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

(R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a highly valuable and specialized chiral intermediate. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the synthesis of complex pharmaceutical compounds, most notably the bronchodilator arformoterol. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important molecule, emphasizing both its synthetic potential and the necessary safety precautions.

References

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI.

- (r)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane - Echemi.

-

p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem. Available at: [Link]

-

MATERIAL SAFETY DATA SHEET - Greenbook.net. Available at: [Link]

-

Activator 0730 5Lt - SAFETY DATA SHEET. Available at: [Link]

-

Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. Available at: [Link]

-

List of GHS Hazard and Precautionary Statements. Available at: [Link]

-

SAFETY DATA SHEET. Available at: [Link]

-

FTIR spectrum of the epoxide. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... - ResearchGate. Available at: [Link]

-

SOLUBILISANT LRI - Safety Data Sheet - directpcw. Available at: [Link]

-

The Infrared Spectra of Polymers V: Epoxies - Spectroscopy Online. Available at: [Link]

-

Material Safety Data Sheet. Available at: [Link]

-

ANNEX 3 CODIFICATION OF HAZARD STATEMENTS, CODIFICATION AND USE OF PRECAUTIONARY STATEMENTS, CODIFICATION OF HAZARD PICTOGRAMS A - UNECE. Available at: [Link]

-

2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 - PubChem. Available at: [Link]

-

Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde - Carl ROTH. Available at: [Link]

-

Supporting information for - The Royal Society of Chemistry. Available at: [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. Available at: [Link]

-

2-[(4-Nitrophenoxy)methyl]oxirane - CAS Common Chemistry. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

-

Supplementary Information. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(4-(benzyloxy)-3-nitrophenyl)oxirane: Synthesis, Structure, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a key synthetic intermediate, most notably in the preparation of Formoterol, a long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The precise stereochemistry of this oxirane precursor is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and methods for its structural elucidation and purity analysis.

Physicochemical Properties

The fundamental properties of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₄ | [1][2] |

| Molecular Weight | 271.27 g/mol | [1][2] |

| CAS Number | 51582-41-3 | [1] |

| Appearance | Yellow to Pale Orange Solid | [1] |

| Storage | 2-8°C, Refrigerator | [1][2] |

Molecular Structure

The molecular structure of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane comprises a phenyl ring substituted with a benzyloxy and a nitro group, with an oxirane (epoxide) ring attached to the phenyl ring.

Caption: 2D structure of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Synthesis Pathway

The synthesis of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a multi-step process that begins with the appropriate substituted acetophenone. The general workflow involves the formation of a halohydrin intermediate followed by a base-mediated intramolecular cyclization to form the desired epoxide.

Caption: Synthetic workflow for 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Experimental Protocols

Part 1: Synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone

This initial step involves the bromination of the commercially available 4'-benzyloxy-3'-nitroacetophenone.

-

Materials: 4'-Benzyloxy-3'-nitroacetophenone, Bromine, Suitable solvent (e.g., Dichloromethane, Acetic Acid).

-

Procedure:

-

Dissolve 4'-benzyloxy-3'-nitroacetophenone in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a solution of sodium bisulfite.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

-

Part 2: Chiral Reduction to (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol

This step is crucial for establishing the desired stereochemistry. A chiral reducing agent or a biocatalyst is employed.

-

Materials: 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, Chiral reducing agent (e.g., borane with a chiral catalyst) or a suitable carbonyl reductase, Solvent (e.g., THF, ethanol/water mixture).

-

Procedure (using a carbonyl reductase as an example):

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.8).

-

Disperse 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone and the carbonyl reductase in an ethanol/water mixed solvent.

-

Adjust the pH of the mixture and maintain the temperature (e.g., 30°C) with stirring for an extended period (e.g., 48 hours).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove the enzyme.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by crystallization from a suitable solvent system (e.g., n-heptane).

-

Part 3: Base-mediated Intramolecular Cyclization to 2-((R)-4-(benzyloxy)-3-nitrophenyl)oxirane

The final step is the formation of the oxirane ring through an intramolecular Williamson ether synthesis.

-

Materials: (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, Base (e.g., Sodium hydroxide, Potassium carbonate), Solvent (e.g., Methanol, Ethanol).

-

Procedure:

-

Dissolve the bromoethanol intermediate in a suitable solvent.

-

Add a solution of the base dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude 2-((R)-4-(benzyloxy)-3-nitrophenyl)oxirane, which can be further purified by column chromatography if necessary.

-

Structural Elucidation and Purity Analysis

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 2-(4-(benzyloxy)-3-nitrophenyl)oxirane.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of both phenyl rings, and the characteristic protons of the oxirane ring. |

| ¹³C NMR | Resonances for all 15 carbon atoms, including those of the aromatic rings, the benzylic carbon, and the two carbons of the oxirane ring. |

| IR Spectroscopy | Characteristic absorption bands for the C-O-C stretch of the ether and epoxide, the aromatic C=C stretching, and the symmetric and asymmetric stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (271.27), along with characteristic fragmentation patterns. |

Note: While specific, publicly available spectra for this exact compound are limited, the expected data can be reliably predicted based on its structure and comparison with similar compounds.

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Identify characteristic absorption bands for the key functional groups. The epoxide ring typically shows characteristic bands around 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹, and 880-750 cm⁻¹.[3] The nitro group will exhibit strong absorptions around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to further confirm the structure. Expected fragments may arise from the loss of the nitro group, cleavage of the benzyloxy group, and opening of the oxirane ring.

-

Conclusion

2-(4-(benzyloxy)-3-nitrophenyl)oxirane is a valuable intermediate in pharmaceutical synthesis. A thorough understanding of its synthesis, molecular structure, and analytical characterization is paramount for ensuring the quality and efficacy of the final drug product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important molecule.

References

A comprehensive, numbered list of all cited sources with titles, source information, and verifiable URLs will be provided upon request.

Sources

The Benzyloxy Pharmacophore: A Strategic Cornerstone in the Design of Inhibitors for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The intricate and often devastating landscape of neurological disorders necessitates the continual innovation of therapeutic strategies. Within the realm of medicinal chemistry, the benzyloxy pharmacophore has emerged as a privileged structural motif in the design of potent and selective inhibitors targeting key enzymes and receptors implicated in the pathophysiology of these conditions. This technical guide provides a comprehensive exploration of the multifaceted role of the benzyloxy group in the development of inhibitors for neurological disorders, with a particular focus on its application in targeting Monoamine Oxidase B (MAO-B) and the Dopamine D4 (D4) receptor. We will delve into the mechanistic underpinnings of its efficacy, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of benzyloxy-containing compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for conditions such as Parkinson's disease, Alzheimer's disease, and other neurological ailments.

The Strategic Importance of the Benzyloxy Moiety in CNS Drug Design

The successful design of a centrally acting therapeutic agent hinges on a delicate balance of physicochemical properties that govern its ability to cross the blood-brain barrier (BBB) and engage with its intended target. The benzyloxy group, consisting of a benzyl group linked to a parent molecule through an oxygen atom, offers a unique combination of features that medicinal chemists can strategically leverage.

-

Lipophilicity and Blood-Brain Barrier Permeability: The aromatic nature of the benzyl group contributes to the overall lipophilicity of a molecule, a critical factor for passive diffusion across the lipid-rich BBB. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt a favorable orientation for membrane traversal.

-

Target Engagement and Binding Interactions: The phenyl ring of the benzyloxy group can participate in various non-covalent interactions within the active site of a target protein. These include π-π stacking interactions with aromatic amino acid residues and hydrophobic interactions, which can significantly enhance binding affinity and selectivity.

-

Metabolic Stability: The ether linkage in the benzyloxy group is generally more resistant to metabolic cleavage compared to ester or amide bonds, potentially leading to improved pharmacokinetic profiles and a longer duration of action.

-

Versatility as a Synthetic Handle: The benzyloxy group can be readily introduced into a wide range of molecular scaffolds through well-established synthetic methodologies, providing a versatile tool for structure-activity relationship (SAR) studies and lead optimization.

Targeting Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[1] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in motor dysfunction.[1] Inhibition of MAO-B represents a clinically validated therapeutic strategy to increase synaptic dopamine concentrations and alleviate motor symptoms.[2] Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neuroinflammation, which are implicated in the pathology of both Parkinson's and Alzheimer's diseases.[2][3]

The Benzyloxy Pharmacophore in MAO-B Inhibitors

A significant body of research has demonstrated the effectiveness of incorporating a benzyloxy pharmacophore into various molecular scaffolds to achieve potent and selective MAO-B inhibition.

-

Chalcone Derivatives: Benzyloxy-substituted chalcones have emerged as a promising class of reversible and selective MAO-B inhibitors. The benzyloxy group often forms crucial π-π stacking interactions with aromatic residues, such as Tyrosine (Tyr) 326, within the active site of the MAO-B enzyme.

-

Benzothiazole Derivatives: Novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been developed as multifunctional agents for Parkinson's disease, exhibiting potent and selective MAO-B inhibitory activity.

-

Benzamide Derivatives: The benzyloxy phenyl motif is a key feature in the design of benzamide-based MAO-B inhibitors, contributing to high selectivity and potent inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the optimal placement and substitution of the benzyloxy group for MAO-B inhibition:

-

Positional Isomerism: The position of the benzyloxy group on the aromatic ring can significantly impact inhibitory potency and selectivity.

-

Substitution on the Benzyl Ring: The introduction of substituents on the benzyl ring of the benzyloxy moiety can modulate electronic and steric properties, influencing binding affinity and pharmacokinetic parameters.

Signaling Pathway of MAO-B in Neurodegeneration

Caption: MAO-B signaling in neurodegeneration and the site of inhibitor action.

Targeting the Dopamine D4 Receptor

The dopamine D4 receptor (D4R), a G protein-coupled receptor, is predominantly expressed in the prefrontal cortex, a brain region crucial for cognition and executive function.[4] Dysregulation of D4R signaling has been implicated in various neurological and psychiatric disorders, including Parkinson's disease-related dyskinesias.[4] Consequently, the development of selective D4R antagonists is an active area of research.

Benzyloxy Piperidine-Based D4 Receptor Antagonists

Recent drug discovery efforts have identified novel 3- or 4-benzyloxypiperidine scaffolds as potent and selective D4R antagonists. The benzyloxy group in these compounds is thought to engage in π-π stacking interactions with aromatic residues, such as Phenylalanine (Phe) 410, in the D4R binding pocket.

Signaling Cascade of the Dopamine D4 Receptor

Caption: Dopamine D4 receptor signaling pathway and antagonist intervention.

Multifunctional Properties of Benzyloxy-Containing Inhibitors

A compelling aspect of many benzyloxy-containing compounds is their polypharmacological profile, extending beyond their primary target inhibition.

-

Antioxidant Activity: The phenolic hydroxyl group often present in these molecules can act as a radical scavenger, mitigating oxidative stress.

-

Anti-Neuroinflammatory Effects: Several benzyloxy derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines in microglia and astrocytes, key cellular mediators of neuroinflammation.[5][6]

Neuroinflammation Signaling in Neurological Disorders

Caption: Neuroinflammatory cascade and the modulatory role of benzyloxy compounds.

Data Presentation

Table 1: MAO-B Inhibitory Activity of Representative Benzyloxy-Containing Compounds

| Compound ID | Scaffold | IC50 (MAO-B) (µM) | Selectivity Index (SI) vs. MAO-A | Reference |

| B10 | Chalcone | 0.067 | >500 | [7] |

| 3h | Benzothiazole | 0.062 | High (not quantified) | [8] |

| 8g | Benzamide-Hydroxypyridinone | 0.0684 | 213 | |

| 10e | Open-chain small molecule | 0.19 | 146.8 | [9] |

Experimental Protocols

General Synthesis of Benzyloxy-Containing Chalcones

This protocol describes a general method for the synthesis of benzyloxy-containing chalcones via a Claisen-Schmidt condensation.

Step 1: Preparation of Benzyloxybenzaldehyde

-

To a solution of the corresponding hydroxybenzaldehyde in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate benzyl halide (e.g., benzyl bromide) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired benzyloxybenzaldehyde.

Step 2: Claisen-Schmidt Condensation

-

Dissolve the benzyloxybenzaldehyde and an appropriate acetophenone derivative in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of compounds against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or a similar fluorogenic probe)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., selegiline)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the MAO-B enzyme solution, and the test compound/positive control solutions.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Prepare a substrate solution containing the MAO-B substrate, HRP, and Amplex Red in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) in kinetic mode for a specified duration (e.g., 30 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

This protocol describes the PAMPA-BBB assay to predict the passive permeability of compounds across the BBB.[10]

Materials:

-

96-well filter plate (donor plate) with a hydrophobic PVDF membrane

-

96-well acceptor plate

-

Porcine brain lipid extract solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reference compounds with known BBB permeability (e.g., caffeine, propranolol, atenolol)

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Coat the filter membrane of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate.

-

Fill the acceptor plate wells with PBS.

-

Prepare solutions of the test and reference compounds in PBS (with a low percentage of co-solvent like DMSO, typically <1%).

-

Add the compound solutions to the donor plate wells.

-

Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the buffer in the acceptor wells.

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

-

After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

-

Calculate the permeability coefficient (Pe) for each compound using the following equation: Pe = [-ln(1 - Ca(t)/Cequilibrium)] * (Va * Vd) / [(Va + Vd) * A * t] where:

-

Ca(t) is the concentration of the compound in the acceptor well at time t

-

Cequilibrium is the equilibrium concentration

-

Va and Vd are the volumes of the acceptor and donor wells, respectively

-

A is the area of the membrane

-

t is the incubation time

-

-

Classify the compounds based on their Pe values (e.g., high permeability: Pe > 6 x 10^-6 cm/s; low permeability: Pe < 2 x 10^-6 cm/s).

Conclusion and Future Directions

The benzyloxy pharmacophore has unequivocally demonstrated its value as a versatile and effective structural element in the design of inhibitors for neurological disorders. Its ability to enhance BBB permeability, facilitate crucial target interactions, and contribute to multifunctional pharmacological profiles makes it a compelling starting point for the development of novel therapeutics. Future research in this area should continue to explore the vast chemical space around the benzyloxy motif, employing structure-based drug design and computational modeling to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper investigation into the polypharmacological effects of these compounds, particularly their anti-inflammatory and neuroprotective mechanisms, will be crucial in advancing the development of disease-modifying therapies for a range of debilitating neurological conditions.

References

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Scientific Reports, 12(1), 22428. [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 746-758. [Link]

-

Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2059-2074. [Link]

-

Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation. (2023). Scientific Archives of Neurology and Neurosurgery, 5(1). [Link]

-

Synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives. (n.d.). ResearchGate. [Link]

-

Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Journal of Cheminformatics, 15(1), 101. [Link]

-

Microglia and Astrocytes in Neuroinflammation of Alzheimer's disease. (2024). Frontiers in Aging Neuroscience, 16, 1387178. [Link]

-

The dopamine D4 receptor: biochemical and signalling properties. (2011). British Journal of Pharmacology, 164(4), 850-869. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Journal of the Brazilian Chemical Society, 29(8), 1736-1745. [Link]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry, 261, 115871. [Link]

-

Co-Immunoprecipitation (Co-IP): The Complete Guide. (2024). Antibodies.com. [Link]

-

Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. (2016). RSC Advances, 6(102), 100115-100125. [Link]

-

An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration, 1, 1-13. [Link]

-

Astrocyte-Mediated Neuroinflammation in Neurological Conditions. (2024). International Journal of Molecular Sciences, 25(19), 10595. [Link]

-

The dopamine D4 receptor, the ultimate disordered protein. (2012). Cellular and Molecular Life Sciences, 69(1), 1-16. [Link]

-

Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. (2015). International Journal of Clinical and Experimental Medicine, 8(3), 4567-4571. [Link]

-

Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. (2022). Bitesize Bio. [Link]

-

Role of MAO-A and MAO-B in the pathogenesis of PD. (n.d.). ResearchGate. [Link]

-

Microglia and Astroglia—The Potential Role in Neuroinflammation Induced by Pre- and Neonatal Exposure to Lead (Pb). (2023). International Journal of Molecular Sciences, 24(12), 9931. [Link]

-

Synthesis of Benzamide. (2020). YouTube. [Link]

-

Overview of the key neuroinflammatory pathways involving microglia and... (n.d.). ResearchGate. [Link]

- Process for the synthesis of a benzamide derivative. (2003).

-

Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (2022). Neural Regeneration Research, 17(10), 2182-2191. [Link]

- Method of producing benzamide derivatives. (2000).

-

Dopamine receptor D4. (n.d.). Wikipedia. [Link]

-

Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. (2014). Frontiers in Pharmacology, 5, 225. [Link]

-

Prediction of BBB permeability using PAMPA assay. (2018). Drug Des, 7(3). [Link]

Sources

- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 2. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificarchives.com [scientificarchives.com]

- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]

- 9. Frontiers | Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants [frontiersin.org]

- 10. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Benzyloxyphenyl Oxiranes

Foreword: Unveiling the Therapeutic Promise of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with diverse pharmacological potential is paramount. Benzyloxyphenyl oxiranes, a class of compounds characterized by the fusion of a benzyloxy pharmacophore with a reactive oxirane ring, represent a compelling yet underexplored frontier. The inherent electrophilicity of the epoxide group, combined with the structural and electronic contributions of the benzyloxyphenyl moiety, suggests a rich tapestry of potential biological interactions. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, aiming to illuminate the path for investigating and harnessing the therapeutic promise of these intriguing molecules. We will delve into the rationale behind their synthesis, explore their potential anticancer, anti-inflammatory, and antimicrobial activities, and provide detailed, field-proven methodologies for their comprehensive evaluation.

The Chemistry of Benzyloxyphenyl Oxiranes: Synthesis and Reactivity

The biological activity of benzyloxyphenyl oxiranes is intrinsically linked to their chemical structure, particularly the strained three-membered oxirane ring. This epoxide moiety is a potent electrophile, susceptible to nucleophilic attack from biological macromolecules such as proteins and nucleic acids, leading to covalent modification and modulation of their function.[1] The benzyloxy group, on the other hand, enhances the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.[1]

Synthetic Strategies

The synthesis of benzyloxyphenyl oxiranes can be approached through several established organic chemistry methodologies. A common and effective route is the epoxidation of a corresponding benzyloxystyrene precursor.

1.1.1. Epoxidation of Benzyloxystyrenes

This method involves the oxidation of the double bond of a benzyloxystyrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

Experimental Protocol: Synthesis of 2-(3-Benzyloxyphenyl)oxirane

-

Dissolution: Dissolve 3-(benzyloxy)styrene (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to maintain a temperature of 0°C.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the stirred solution of the styrene.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-(3-benzyloxyphenyl)oxirane.[1]

Caption: Synthesis of 2-(3-Benzyloxyphenyl)oxirane via epoxidation.

Potential Anticancer and Antiproliferative Activities

The electrophilic nature of the oxirane ring makes benzyloxyphenyl oxiranes intriguing candidates for anticancer drug development. Epoxide-containing compounds can act as alkylating agents, forming covalent bonds with nucleophilic residues in DNA and proteins, which can induce apoptosis and inhibit cell proliferation. Furthermore, benzyloxyphenyl derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation.[2]

Investigating Cytotoxicity: The MTT Assay

A foundational experiment to assess the anticancer potential of a novel compound is the determination of its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzyloxyphenyl oxirane compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Should a benzyloxyphenyl oxirane demonstrate significant cytotoxicity, the next critical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents. This can be investigated using flow cytometry with Annexin V and propidium iodide (PI) staining.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with the benzyloxyphenyl oxirane at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are undergoing early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The potential for benzyloxyphenyl oxiranes to modulate inflammatory pathways is an exciting area of investigation. Epoxyeicosatrienoic acids (EETs), which are endogenous epoxides, are known to have anti-inflammatory effects.[3] It is plausible that synthetic oxiranes could mimic or otherwise influence these pathways.

Screening for Anti-inflammatory Effects: Nitric Oxide Inhibition Assay

A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO). The ability of a compound to inhibit NO production is a good indicator of its potential anti-inflammatory activity.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the benzyloxyphenyl oxirane for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Caption: Inhibition of LPS-induced nitric oxide production.

Potential Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. The chemical reactivity of the oxirane ring suggests that benzyloxyphenyl oxiranes could have antimicrobial properties by alkylating essential enzymes or other biomolecules in bacteria and fungi. Indeed, some nitrobenzyl-oxy-phenol derivatives have shown antimicrobial activity.[4]

Determining Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for evaluating the efficacy of a new antimicrobial compound.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of the benzyloxyphenyl oxirane in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 1: Representative MIC Data for Related Antimicrobial Compounds

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Nitrobenzyl-oxy-phenol | Moraxella catarrhalis | ~4 | [4] |

| Phenolic Sesquiterpenes | Bacillus subtilis | ~7 | [5] |

Concluding Remarks and Future Directions

Benzyloxyphenyl oxiranes represent a class of compounds with significant, yet largely untapped, therapeutic potential. The unique combination of a reactive epoxide ring and a benzyloxyphenyl scaffold provides a strong rationale for exploring their anticancer, anti-inflammatory, and antimicrobial activities. This guide has provided a foundational framework for such investigations, outlining key synthetic strategies and detailed experimental protocols for biological evaluation. While direct evidence for the biological activities of benzyloxyphenyl oxiranes is currently limited, the methodologies presented here offer a clear and robust path for researchers to systematically uncover their pharmacological properties. Future research should focus on synthesizing a library of benzyloxyphenyl oxirane derivatives with varied substitution patterns to establish structure-activity relationships. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of promising lead compounds. Through such rigorous and systematic investigation, the full therapeutic potential of benzyloxyphenyl oxiranes can be realized.

References

- ZNC. (2020). Antibacterial and antifungal two phenolic sesquiterpenes from Dysoxylum densiflorum.

- PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

- PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

- PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

- PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

-

ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

- PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

- PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

- PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

- PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

- PubMed. (2012). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Letters in Drug Design & Discovery, 9(3), 266-271.

- PubMed Central. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 569-579.

- MDPI. (2019). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules, 24(18), 3348.

- PubMed Central. (2020). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. BMC Complementary Medicine and Therapies, 20(1), 208.

- PubMed Central. (2014). Rationally Designed Multitarget Agents Against Inflammation and Pain. Current Medicinal Chemistry, 21(14), 1629-1647.

-

ResearchGate. (n.d.). Antibacterial and antifungal two phenolic sesquiterpenes from Dysoxylum densiflorum. Retrieved from [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Antibacterial and antifungal two phenolic sesquiterpenes from Dysoxylum densiflorum. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and.... Retrieved from [Link]

- PubMed Central. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. Molecules, 26(23), 7192.

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

- MDPI. (2021). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Polymers, 13(16), 2754.

- PubMed Central. (2011). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin.

- PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.

- MDPI. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(3), 239.

- PLOS ONE. (2011). Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? PLOS ONE, 6(8), e24098.

-

Vrije Universiteit Amsterdam. (2015). Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. Retrieved from [Link]

- MDPI. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 26(18), 5642.

- PubMed. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53-58.

- PubMed. (2007). Tumor-specific cytotoxicity and type of cell death induced by benzocycloheptoxazines in human tumor cell lines. Anticancer Research, 27(1A), 229-236.

Sources

- 1. 2-[3-(Benzyloxy)phenyl]oxirane | 19957-64-3 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial and antifungal two phenolic sesquiterpenes from Dysoxylum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for asymmetric synthesis of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane

An Application Note and Protocol for the Asymmetric Synthesis of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction